1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro-
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Overview
Description
1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro- typically involves multi-step organic reactions. One common method includes the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . Industrial production methods often employ catalytic processes to enhance yield and selectivity. For instance, the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization has been reported .
Chemical Reactions Analysis
1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro- involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as protein kinases and topoisomerases, which are crucial for cell division and proliferation . This inhibition leads to the disruption of cellular processes, resulting in the compound’s therapeutic effects.
Comparison with Similar Compounds
1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
2-Phenylbenzimidazole: Known for its antitumor and antiviral activities.
4-(1H-benzo[d]imidazol-2-yl)aniline: Exhibits antimicrobial and anti-inflammatory properties.
These compounds share the benzimidazole core structure but differ in their substituents, leading to variations in their activities and applications.
Properties
CAS No. |
824394-58-3 |
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Molecular Formula |
C18H15FN4 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-6-fluoro-1H-benzimidazole |
InChI |
InChI=1S/C18H15FN4/c1-10-11(2)21-17(20-10)13-5-3-4-6-14(13)18-22-15-8-7-12(19)9-16(15)23-18/h3-9H,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
UQDQSRCDRGPMQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2C3=NC4=C(N3)C=C(C=C4)F)C |
Origin of Product |
United States |
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